molecular formula C23H24N4O3S B2731925 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 330190-54-0

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2731925
M. Wt: 436.53
InChI Key: TYWWHFTVOYQXKL-UHFFFAOYSA-N
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Description

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide” is a chemical compound with the molecular formula C23H24N4O3S and a molecular weight of 436.53. It contains several functional groups including a 1,3,4-thiadiazole ring, an adamantyl group, a methoxy group, and a benzamide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a solvent-controlled two-step one-pot aminobromination/chlorination of carbonyl alkynes has been achieved via a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines .


Molecular Structure Analysis

The molecule contains a 1,3,4-thiadiazole ring, which is a heterocyclic aromatic group found in some bioactive molecules. It also contains an adamantyl group, a tricyclic cage structure often used in medicinal chemistry due to its favorable properties .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide, among other 1-adamanyl-1,3,4-thiadiazole derivatives, was synthesized and tested for in vitro activities against a panel of gram-positive and gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans. Some derivatives showed marked activity against gram-positive bacteria, while others were highly active against gram-negative bacteria. Additionally, a few compounds exhibited weak or moderate activity against C. albicans (Kadi et al., 2010).

Anti-inflammatory Activities

  • The same study also reported the in vivo anti-inflammatory activity of synthesized compounds, including N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide, using the carrageenan-induced paw edema method in rats. A propionic acid derivative showed good dose-dependent anti-inflammatory activity (Kadi et al., 2010).

Anti-Proliferative Activities

  • Another study focused on the synthesis of adamantyl-containing polyamide-imides (PAIs) for potential use in materials science. While not directly related to the biological applications of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide, this research highlights the versatility of adamantyl-based compounds in scientific research (Liaw & Liaw, 2001).

Synthesis and Characterization

  • The synthesis and characterization of novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives have been reported, with compounds displaying significant broad-spectrum antibacterial activities and anti-proliferative activity against human tumor cell lines, showcasing the potential of adamantyl-thiadiazole derivatives in medicinal chemistry (Al-Mutairi et al., 2019).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities, potential applications, and synthesis methods. Given the broad range of activities exhibited by 1,3,4-thiadiazoles, there may be potential for this compound in various areas of research .

properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c28-18-5-6-19(29)27(18)17-3-1-16(2-4-17)20(30)24-22-26-25-21(31-22)23-10-13-7-14(11-23)9-15(8-13)12-23/h1-4,13-15H,5-12H2,(H,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWWHFTVOYQXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

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